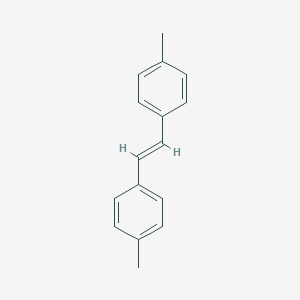

4,4'-Dimethyl-trans-stilbene

Description

An Overview of Stilbene (B7821643) Derivatives in Contemporary Academic Research

Stilbenes and their derivatives are a significant class of compounds that have garnered substantial interest in both natural product chemistry and synthetic organic chemistry. researchgate.net These molecules, characterized by a 1,2-diphenylethylene core, are found in a variety of plant species where they can act as defense compounds. rsc.org In recent years, academic research has increasingly focused on the diverse biological activities and material science applications of stilbene derivatives. researchgate.netmdpi.com

Natural stilbenoids, such as resveratrol (B1683913) and pterostilbene (B91288), are well-known for their potential health benefits. rsc.org Synthetic derivatives, on the other hand, are being explored for a wide range of applications, from pharmaceuticals to materials science. rsc.orgontosight.airesearchgate.net The versatility of the stilbene scaffold allows for the synthesis of a vast array of derivatives with tailored properties, making them a "privileged structure" in medicinal chemistry and materials science. rsc.org Researchers are actively investigating how different substitutions on the phenyl rings influence the chemical and physical properties of these compounds. rsc.org This has led to the development of stilbene-based molecules for use as fluorescent probes, in organic light-emitting diodes (OLEDs), and as building blocks for more complex molecular architectures. ontosight.airesearchgate.netdiva-portal.org

The Structural Importance of the trans-Stilbene (B89595) Backbone and Methyl Substitution in 4,4'-Dimethyl-trans-stilbene

The fundamental structure of stilbene consists of two phenyl rings connected by an ethylene (B1197577) bridge. ontosight.ai This basic framework can exist in two geometric isomers: cis (Z) and trans (E). The trans isomer is generally more stable due to reduced steric hindrance between the aromatic rings. mdpi.com The trans-stilbene backbone provides a rigid, planar, and conjugated system that is responsible for many of the characteristic properties of this class of molecules, including their absorption and fluorescence. wiley-vch.de

In this compound, the addition of methyl groups at the para positions (4 and 4') of the two phenyl rings has a notable impact on its properties. These methyl groups are electron-donating, which can influence the electronic and photophysical characteristics of the molecule. Compared to the parent trans-stilbene, the methyl groups in this compound can enhance its hydrophobicity. This increased lipophilicity can affect its solubility in various solvents and its interactions with other molecules. The symmetrical nature of the substitution in this compound also contributes to its specific crystalline structure and melting point.

The Rationale for a Detailed Investigation of this compound

The specific compound this compound has become a subject of focused research due to its unique combination of a rigid, photoactive backbone and the presence of methyl groups. This particular substitution pattern makes it an interesting model compound for studying the effects of simple alkyl groups on the photophysical and chemical properties of the stilbene system.

Research into this compound is driven by its potential applications in several areas. It is widely used in organic synthesis as a building block for more complex molecules. guidechem.com Its fluorescent properties make it a candidate for use in the development of optical brighteners and fluorescent dyes. guidechem.com Furthermore, its structural similarity to other biologically active stilbenes has prompted investigations into its own potential biological activities, although this is a less explored area compared to its hydroxylated analogs. The study of its synthesis, including green chemistry approaches, and its behavior in different environments, such as within zeolite nanoreactors, highlights the ongoing effort to understand and utilize this specific stilbene derivative. researchgate.netresearchgate.net

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C₁₆H₁₆ |

| Molecular Weight | 208.304 g/mol |

| Melting Point | 183 °C |

| Boiling Point | 325.5 °C at 760 mmHg |

| Flash Point | 157.8 °C |

| LogP | 4.47380 |

| CAS Number | 18869-29-9 |

| Data sourced from guidechem.com |

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-[(E)-2-(4-methylphenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16/c1-13-3-7-15(8-4-13)11-12-16-9-5-14(2)6-10-16/h3-12H,1-2H3/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KINZBJFIDFZQCB-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18869-29-9, 1588-49-4 | |

| Record name | (E)-1,2-Bis(4-methylphenyl)ethene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018869299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-DIMETHYLSTILBENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 4,4 Dimethyl Trans Stilbene

Established Synthetic Pathways for 4,4'-Dimethyl-trans-stilbene

Traditional methods for synthesizing the stilbene (B7821643) backbone are well-documented and widely employed in laboratory settings. These pathways often rely on the formation of the central carbon-carbon double bond from carbonyl or benzyl (B1604629) precursors.

Wittig Reaction Approaches to this compound Synthesis

The Wittig reaction is a cornerstone in alkene synthesis, prized for its reliability and versatility. wiley-vch.de The reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (or Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. masterorganicchemistry.com For the synthesis of the symmetrical this compound, this involves the reaction of 4-methylbenzaldehyde (B123495) with the ylide generated from 4-methylbenzyltriphenylphosphonium chloride.

The mechanism proceeds through the initial nucleophilic attack of the ylide's carbanion on the carbonyl carbon of 4-methylbenzaldehyde. This forms a betaine (B1666868) intermediate, which subsequently cyclizes to a four-membered oxaphosphetane. masterorganicchemistry.comyoutube.com This cyclic intermediate then decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide. The preference for the trans isomer is often attributed to the steric interactions in the transition state, favoring the anti-periplanar arrangement of the phenyl groups. youtube.com

Table 1: Wittig Reaction for this compound Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 4-Methylbenzyltriphenylphosphonium Chloride | 4-Methylbenzaldehyde | Sodium Hydroxide (B78521) | Dichloromethane | ~75-80 | >95 |

This table presents typical data for the Wittig synthesis of this compound, illustrating common reagents and expected outcomes.

McMurry Coupling Strategies in Stilbene Formation

The McMurry reaction provides a powerful method for the reductive coupling of two carbonyl compounds to form an alkene, and it is particularly effective for synthesizing symmetrical stilbenes. uliege.be In the case of this compound, the reaction involves the dimerization of 4-methylbenzaldehyde.

This reaction is mediated by low-valent titanium species, which are typically generated in situ from the reduction of titanium tetrachloride (TiCl₄) with a reducing agent like a zinc-copper couple or lithium aluminum hydride. uliege.be The proposed mechanism involves a single-electron transfer from the active Ti(0) species to the carbonyl groups of two 4-methylbenzaldehyde molecules, forming ketyl radical intermediates. These radicals then dimerize to form a pinacol (B44631) intermediate which, upon deoxygenation by the titanium reagent, yields the final alkene product. The McMurry reaction almost exclusively produces the E-stilbene (trans) isomer. uliege.be

Dehydrogenation Techniques from Bibenzyl Precursors

Another established route to stilbenes is the dehydrogenation of their corresponding saturated bibenzyl analogues. For the synthesis of this compound, the precursor is 1,2-bis(4-methylphenyl)ethane, also known as 4,4'-dimethylbibenzyl. This method involves the removal of two hydrogen atoms from the ethane (B1197151) bridge to form the central double bond.

This transformation is an oxidation process that can be achieved under various conditions. High temperatures and catalysts based on iron(III) oxide are used in industrial-scale dehydrogenation processes. In a laboratory context, reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) have been effectively used for the dehydrogenation of bibenzyls to stilbenes. For instance, the related compound 4,4'-dimethoxy-trans-stilbene is synthesized via DDQ-mediated dehydrogenation of 4,4'-dimethoxybibenzyl.

Advanced and Emerging Synthetic Methodologies

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods for stilbene synthesis. These include novel catalytic systems and green chemistry approaches.

Green Chemistry Approaches Utilizing Nanoreactor Systems

In a significant advancement towards sustainable synthesis, a green chemistry route for producing this compound has been developed using zeolite nanoreactors. researchgate.net Specifically, researchers have demonstrated the synthesis of the compound from para-xylene at room temperature within the confines of MCM-22 zeolite pores. researchgate.netresearchgate.net

This innovative method relies on the unique environment of the zeolite's internal structure, which acts as a nanoreactor. The proposed mechanism involves the formation of several transient species. The process is initiated by the formation of a para-xylene radical cation, which then transforms into a xylyl radical and subsequently a dixylylethane intermediate before yielding the final this compound product. researchgate.netresearchgate.net This approach avoids harsh reagents and high temperatures, aligning with the principles of green chemistry. royalsocietypublishing.org

Transition Metal-Catalyzed Coupling Reactions for Stilbene Scaffolds

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. The Heck reaction, in particular, is a prominent method for forming stilbenes. uliege.be This palladium-catalyzed reaction typically couples an aryl halide with an alkene. organic-chemistry.org To form a symmetrical stilbene like this compound, a double Heck reaction can be employed, coupling two equivalents of an aryl halide with an ethylene (B1197577) equivalent, such as vinyltriethoxysilane. wiley-vch.deorgsyn.org

Other powerful palladium-catalyzed reactions for stilbene synthesis include the Suzuki, Stille, and Negishi couplings. wiley-vch.deuliege.be The Suzuki-Miyaura coupling, for example, would involve the reaction of a p-tolylboronic acid with a p-tolyl halide. wiley-vch.degre.ac.uk These methods offer high efficiency and functional group tolerance. Recent research has also explored the use of palladium nanocatalysts, which can enhance catalytic activity and facilitate reactions in more environmentally friendly solvents like water. uliege.be

Table 2: Comparison of Synthetic Methodologies

| Synthetic Method | Typical Starting Materials | Key Reagents/Catalysts | Stereoselectivity | Key Advantages |

|---|---|---|---|---|

| Wittig Reaction | 4-Methylbenzyltriphenylphosphonium salt, 4-Methylbenzaldehyde | Strong base (e.g., NaOH) | Generally favors trans | High reliability, versatile |

| McMurry Coupling | 4-Methylbenzaldehyde | Low-valent titanium (e.g., TiCl₄/Zn) | Almost exclusively trans | Excellent for symmetrical stilbenes |

| Dehydrogenation | 4,4'-Dimethylbibenzyl | Oxidizing agent (e.g., DDQ), Heat/Catalyst | N/A (starts from precursor) | Utilizes saturated hydrocarbon precursors |

| Nanoreactor Synthesis | para-Xylene | MCM-22 Zeolite | trans isomer observed | Green method, mild conditions |

| Heck Reaction | 4-Tolyl halide, Ethylene equivalent | Palladium catalyst, Base | High trans selectivity | High efficiency, functional group tolerance |

This interactive table summarizes and compares the key features of the different synthetic routes to this compound.

Palladium-Mediated Heck and Suzuki Couplings

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and both the Heck and Suzuki reactions are prominent methods for synthesizing stilbene derivatives. uliege.be

The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. uliege.bescirp.org For the synthesis of this compound, this would typically involve the reaction of 4-methylstyrene (B72717) with a 4-methylaryl halide. The reaction is known for its tolerance of a wide variety of functional groups. uliege.be The stereoselectivity of the Heck reaction generally favors the formation of the trans-isomer. uliege.be

The Suzuki coupling reaction utilizes an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide catalyzed by a palladium(0) complex. wiley-vch.de The synthesis of this compound via Suzuki coupling could involve the reaction of 4-methylphenylboronic acid with 4-methylstyrene or a suitable vinyl halide. This method is noted for its mild reaction conditions and the low toxicity of the boron-containing reagents. uliege.bewiley-vch.de

Table 1: Comparison of Heck and Suzuki Reactions for Stilbene Synthesis

| Reaction | Key Reactants | Catalyst System | General Advantages |

|---|---|---|---|

| Heck Reaction | Aryl Halide, Alkene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Good functional group tolerance. uliege.be |

| Suzuki Coupling | Aryl Halide, Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Mild conditions, low toxicity of byproducts. uliege.bewiley-vch.de |

Stille and Negishi Reaction Applications

The Stille reaction is a versatile cross-coupling reaction that pairs an organotin compound with an organic halide, catalyzed by palladium. uliege.bewiley-vch.de To synthesize this compound, one could react a 4-methylphenyltin reagent with a 4-methylstyrenyl halide. A key advantage of the Stille reaction is that the reaction conditions are generally neutral and tolerant of a wide range of functional groups. uliege.be

The Negishi reaction involves the coupling of an organozinc compound with an organic halide, also catalyzed by a palladium or nickel complex. uliege.bewiley-vch.de The synthesis of this compound using this method would typically involve the reaction of a 4-methylphenylzinc reagent with a 4-methylstyrenyl halide. Organozinc reagents are more reactive than their organotin and organoboron counterparts, which can be advantageous in certain synthetic scenarios. wiley-vch.de

Horner-Wadsworth-Emmons Reaction and Related Olefination Procedures

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes, particularly with high E-stereoselectivity, making it ideal for producing trans-stilbenes. wiley-vch.dewikipedia.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org For this compound, this would entail the reaction of the ylide generated from diethyl (4-methylbenzyl)phosphonate with 4-methylbenzaldehyde. scispace.com A significant advantage of the HWE reaction is that the water-soluble phosphate (B84403) byproduct is easily removed, simplifying purification. wikipedia.org The HWE reaction generally provides the trans-isomer as the major product due to thermodynamic control. wiley-vch.dewikipedia.org

Other related olefination procedures, such as the Wittig reaction, can also be employed. However, the HWE reaction often offers superior stereoselectivity for the trans-isomer and easier purification. wiley-vch.dewikipedia.org

Chemical Derivatization and Functionalization of this compound

The core structure of this compound can be chemically modified to introduce various functional groups, which in turn alters its properties.

Strategies for Introducing Specific Functional Groups and Their Regioselectivity

The introduction of functional groups onto the this compound backbone can be achieved through various electrophilic aromatic substitution and other functionalization reactions. The methyl groups on the phenyl rings are ortho-, para-directing activators.

Bromination of this compound would be expected to occur at the positions ortho to the methyl groups due to their activating and directing effects. The regioselectivity is influenced by both electronic and steric factors.

Nitration can also be performed, and the position of the incoming nitro group will be directed by the existing methyl groups.

Functionalization of the methyl groups themselves can also be a route to derivatization. For instance, benzylic bromination can occur using N-bromosuccinimide (NBS) under radical conditions, providing a handle for further transformations.

A study on the free radical copolymerization of methyl-substituted stilbenes with maleic anhydride (B1165640) has shown that the position of the methyl group on the phenyl ring can influence the reactivity of the stilbene. acs.org This highlights how the inherent structure of the substituted stilbene can direct its chemical behavior.

Impact of Derivatization on the Electronic and Molecular Structure of Stilbenes

The introduction of functional groups onto the stilbene framework has a profound impact on its electronic and molecular properties. d-nb.info

Electronic Effects: The nature of the substituent can significantly alter the electronic properties of the stilbene system. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups can increase the electron density of the aromatic rings and the double bond, leading to a red-shift (shift to longer wavelengths) in the UV-Vis absorption and fluorescence spectra. rsc.org Conversely, electron-withdrawing groups (EWGs) such as cyano (-CN) or nitro (-NO₂) groups decrease the electron density, often resulting in a blue-shift (shift to shorter wavelengths). chemrxiv.org The interplay between donor and acceptor groups across the stilbene bridge can lead to interesting charge-transfer characteristics. chemrxiv.org

Molecular Structure: The planarity of the stilbene molecule is crucial for its conjugation and, consequently, its electronic properties. Bulky substituents introduced at the ortho-positions of the phenyl rings can cause steric hindrance, leading to a twisting of the phenyl rings out of the plane of the double bond. This deviation from planarity disrupts the π-conjugation, which can affect the absorption and emission properties. acs.org The derivatization of stilbenes with different functional groups can improve their physicochemical properties. sciforum.net

Photophysical Investigations and Excited State Dynamics of 4,4 Dimethyl Trans Stilbene

Advanced Spectroscopic Characterization Techniques

To unravel the complex photophysics of 4,4'-dimethyl-trans-stilbene, a suite of advanced spectroscopic techniques is employed. These methods provide a detailed picture of the molecule's electronic structure and the dynamic processes that occur upon photoexcitation.

Laser-induced fluorescence (LIF) spectroscopy is a powerful tool for probing the electronic states of molecules. In the context of this compound, LIF has been instrumental in confirming that its torsional barriers in the ground (S₀) and first excited (S₁) states are similar to those of the parent molecule, trans-stilbene (B89595). This technique allows for precise measurements of the energy levels and vibrational frequencies associated with different electronic states, providing a foundational understanding of the molecule's potential energy surfaces.

Time-resolved emission spectroscopy is crucial for monitoring the dynamic evolution of excited states. For stilbene (B7821643) derivatives, this technique reveals the kinetics of fluorescence decay and isomerization. In polar solvents, a decrease in fluorescence lifetimes is often observed, which is attributed to competing non-radiative decay pathways such as trans-cis isomerization and intramolecular charge transfer. researchgate.net Studies on similar molecules like 4-dimethylamino-4'-cyanostilbene (DCS) using femtosecond fluorescence up-conversion have shown that the spectral evolution provides strong evidence for a fast internal charge-transfer (CT) process dominating the dynamics in the first few picoseconds. core.ac.uk The shift in the maximum wavelength of emission spectra within the first few hundred picoseconds after excitation is a key indicator of these dynamic processes. researchgate.net

Steady-state absorption and emission spectroscopy provide fundamental information about the electronic transitions in a molecule. The absorption spectrum reveals the energies required to promote the molecule to its excited states, while the emission spectrum shows the energy released upon its return to the ground state. For substituted stilbenes, these spectra are sensitive to solvent polarity. nih.govacs.org The absorption and steady-state emission spectra of molecules like DCS evolve systematically with solvent polarity, which is indicative of a highly polar excited state. nih.govacs.org The large Stokes shift observed in polar solvents is a hallmark of significant electronic and structural reorganization in the excited state. core.ac.uk

Analysis of Excited State Relaxation Pathways

Upon absorption of a photon, this compound can undergo several relaxation processes to dissipate the excess energy. These pathways are dictated by the molecule's intrinsic properties and its interaction with the surrounding solvent molecules.

The central C=C double bond in stilbenes is the primary axis of rotation for trans-cis isomerization. The torsional barriers in the ground (S₀) and first excited (S₁) states govern the efficiency of this process. In the S₀ state, a significant energy barrier prevents free rotation, maintaining the distinct trans and cis isomers. Upon excitation to the S₁ state, this barrier is substantially lowered, facilitating the twisting motion that leads to isomerization. aps.org For this compound, it has been shown that the torsional barriers in the S₀ and S₁ states are comparable to those of unsubstituted trans-stilbene.

In certain substituted stilbenes, particularly those with electron-donating and electron-accepting groups, the formation of a Twisted Intramolecular Charge Transfer (TICT) state is a significant deactivation pathway for the excited state. nih.govresearchgate.net This process involves the twisting of single bonds within the molecule, leading to a highly polar, charge-separated state. nih.govlongdom.org

While the symmetrically substituted this compound is not a classic example of a push-pull system, the principles of TICT state formation are relevant to understanding the broader family of stilbene derivatives. In donor-acceptor stilbenes, the formation of a TICT state can compete with fluorescence and trans-cis isomerization, often leading to a decrease in the quantum yields of these processes. nih.gov For instance, in molecules like trans-4-(N,N-dimethylamino)-4'-cyanostilbene (DCS), the possibility of TICT state formation through twisting of the dimethylamino group has been extensively studied. nih.govacs.orgresearchgate.net However, experimental evidence, such as large and solvent-independent transition moments, has sometimes ruled out the involvement of a classic TICT state with a vanishingly small transition moment. nih.govacs.org The study of various aminostilbenes has shown that the nature of the substituent and its position on the phenyl ring can determine whether a TICT state is formed and which bond undergoes twisting. researchgate.net

Intramolecular Charge Transfer (ICT) Mechanisms and Charge Separation Phenomena

The phenomenon of intramolecular charge transfer (ICT) in the excited state is a key feature of many donor-acceptor substituted stilbenes. nih.govlongdom.orgmdpi.com Upon photoexcitation, these molecules can transition from a neutral ground state to a highly polarized excited state, often referred to as a charge transfer (CT) state. longdom.orgcore.ac.uk This process involves a significant redistribution of electron density from the electron-donating group to the electron-accepting group. acs.org In the case of stilbene derivatives with strong donor and acceptor groups, this charge separation can be substantial, leading to large excited-state dipole moments. acs.orgresearchgate.net

For molecules like 4,4'-disubstituted stilbenes, the excited state dynamics are sensitive to both the nature of the substituents and the polarity of the surrounding medium. nih.gov The formation of a planar intramolecular charge transfer (PICT) state, where the molecule retains a largely planar geometry, is a common initial step. rsc.org This PICT state possesses a delocalized π-electron system and significant charge-transfer character. rsc.org

In some donor-acceptor stilbenes, a further relaxation can occur from the PICT state to a twisted intramolecular charge transfer (TICT) state. nih.govmdpi.com This process involves rotation around a single bond, often the bond connecting the stilbene core to the donor or acceptor group, leading to a more stable, but geometrically twisted, excited state. nih.govrsc.org The formation of a TICT state can have a profound impact on the photophysical properties, often resulting in a weakly fluorescent and isomerization-free decay pathway. nih.gov However, the involvement of a TICT state is not universal for all donor-acceptor stilbenes. For instance, studies on trans-4-(N,N-dimethylamino)-4'-cyanostilbene (DCS) have shown that a TICT state is not a significant contributor to its excited-state decay. nih.gov

The dynamics of charge separation can be incredibly fast, occurring on the femtosecond to picosecond timescale. core.ac.ukacs.org Studies on donor-bridge-acceptor systems have shown that a hot excited state with significant charge transfer character can be populated directly upon excitation, enabling sub-picosecond charge separation. acs.org This initial hot excited state can then undergo ultrafast geometric relaxation to a more stable, relaxed excited state. acs.org

Photoisomerization Quantum Yields and Their Determinants

The trans-to-cis photoisomerization is a primary deactivation pathway for the excited state of many stilbene derivatives. nih.govresearchgate.net The quantum yield of this process (Φtc) is a measure of the efficiency of this isomerization. Several factors influence the photoisomerization quantum yield, including the molecular structure, the nature of substituents, and the properties of the solvent. nih.govnih.gov

For many donor-acceptor substituted stilbenes, the sum of the fluorescence quantum yield (Φf) and twice the photoisomerization quantum yield (2Φtc) is approximately equal to one, indicating that fluorescence and trans-to-cis isomerization are the dominant decay channels. nih.gov However, when a TICT state is formed, this relationship breaks down (Φf + 2Φtc << 1), as the TICT state provides an additional non-radiative decay pathway that does not lead to isomerization. nih.gov

The introduction of electron-donating or electron-accepting substituents can significantly alter the photoisomerization quantum yield. nih.gov For instance, the introduction of electron-donating groups is generally not conducive to improving the photoisomerization quantum yield. nih.gov In some cases, particularly with nitro substituents, the isomerization can proceed through a triplet state mechanism. mdpi.com

The solvent environment also plays a crucial role. In nonpolar solvents, the decay of many donor-acceptor stilbenes is characterized by contributions from vibrational cooling, solvation, trans-cis isomerization, and fluorescence. rsc.org The barrier to isomerization can also be influenced by the solvent. researchgate.netacs.org

Table 1: Photoisomerization Quantum Yields of Selected Stilbene Derivatives

| Compound | Solvent | Photoisomerization Quantum Yield (Φt-c) | Reference |

| Gadolinium complex with stilbene group | Acetonitrile (B52724) | Largest among the five complexes studied | nih.gov |

| trans-9-Styrylphenanthrene with DEA | n-hexane | Varies with DEA concentration | scispace.com |

| Stiff-stilbene | Hexane | 0.36 ± 0.01 | acs.org |

| Stiff-stilbene | Acetonitrile | 0.31 ± 0.01 | acs.org |

This table presents a selection of photoisomerization quantum yields for different stilbene derivatives to illustrate the range of values and influencing factors.

Solvent Effects on Photophysical Properties

Influence of Solvent Polarity on Fluorescence Quantum Yield and Emission Dynamics

The polarity of the solvent has a profound effect on the fluorescence quantum yield (Φf) and emission dynamics of donor-acceptor stilbenes. researchgate.netacs.org For many of these compounds, an increase in solvent polarity leads to a decrease in the fluorescence quantum yield. researchgate.net This is often attributed to the stabilization of a polar excited state, which can enhance non-radiative decay pathways. researchgate.net

In non-polar solvents, the fluorescence quantum yield of some 4-dimethylaminostilbenes increases as the acceptor interaction decreases, which corresponds to a decrease in the polarity of the first excited singlet state (S1). researchgate.net In these cases, changes in the fluorescence quantum yield are primarily due to significant alterations in the rate constant of radiationless deactivation. researchgate.net

The emission dynamics are also heavily influenced by solvent polarity. In polar solvents, the excited state is often stabilized through interactions with the solvent molecules. evidentscientific.com This stabilization can lead to a red shift in the emission spectrum. evidentscientific.com Time-resolved emission studies have shown that the decay times of some stilbene derivatives are independent of the excitation and emission wavelengths in both non-polar and polar solvents. researchgate.net For trans-4-dimethylamino-4'-cyanostilbene (DCS) in acetonitrile, the fluorescence decay is single exponential. researchgate.net The activation energy for trans-cis photoisomerization has been observed to increase with solvent polarity for DCS, which is contrary to the behavior of trans-stilbene. researchgate.net This suggests that the transition state for photoisomerization is less polar than the charge-transfer state. researchgate.net

Solvatochromic Shifts in Absorption and Emission Spectra of Stilbene Derivatives

Solvatochromism refers to the change in the position, and sometimes intensity, of absorption and emission bands of a compound when the polarity of the solvent is altered. taylorfrancis.com This phenomenon is particularly prominent in molecules like donor-acceptor substituted stilbenes, which exhibit a significant difference in dipole moment between their ground and excited states. acs.orgtaylorfrancis.com

A bathochromic (red) shift in the absorption or emission spectrum with increasing solvent polarity is known as positive solvatochromism, while a hypsochromic (blue) shift is termed negative solvatochromism. taylorfrancis.com For many donor-acceptor stilbenes, the excited state is more polar than the ground state, leading to positive solvatochromism in the emission spectra. acs.orgtaylorfrancis.com As the solvent polarity increases, the more polar excited state is stabilized to a greater extent than the ground state, resulting in a smaller energy gap for emission and a shift to longer wavelengths. evidentscientific.comtaylorfrancis.com

The absorption and steady-state emission spectra of trans-4-(dimethylamino)-4'-cyanostilbene (DCS) show a systematic evolution with solvent polarity, which is consistent with the presence of a single, highly polar excited state. acs.orgnih.gov The Stokes shift, which is the difference in energy between the absorption and emission maxima, also increases with solvent polarity for many of these compounds. researchgate.net For instance, the fluorescence spectra of 3-dimethylaminostilbene (3DS) and its derivatives show a considerable red shift in more polar solvents like acetonitrile compared to nonpolar solvents like methylcyclohexane. acs.org

Table 2: Solvatochromic Shift Data for Selected Stilbene Derivatives

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Reference |

| 3-Dimethylaminostilbene (3DS) | Methylcyclohexane | - | - | - | acs.org |

| 3-Dimethylaminostilbene (3DS) | Acetonitrile | - | - | 57 | acs.org |

| 3-Amino-3′-cyanostilbene (3A3′CS) | Methylcyclohexane | - | - | - | acs.org |

| 3-Amino-3′-cyanostilbene (3A3′CS) | Acetonitrile | - | - | 81 | acs.org |

| 3-Dimethylamino-4′-cyanostilbene (3DCS) | Methylcyclohexane | - | - | - | acs.org |

| 3-Dimethylamino-4′-cyanostilbene (3DCS) | Acetonitrile | - | - | 115 | acs.org |

| 4-Dimethylamino-4'-nitrostilbene (DANS) | Isobutyl isobutyrate | - | 834 (2PA) | - | researchgate.net |

| 4-Dimethylamino-4'-nitrostilbene (DANS) | DMSO | - | 892 (2PA) | - | researchgate.net |

This table provides examples of the significant solvatochromic shifts observed in stilbene derivatives. Note that some data points are for two-photon absorption (2PA) emission maxima.

Role of Solvent Relaxation in Excited State Kinetics

Following photoexcitation to the Franck-Condon excited state, the surrounding solvent molecules reorient themselves to stabilize the newly formed, more polar excited state of the solute. This process is known as solvent relaxation and it occurs on a picosecond timescale. evidentscientific.com Solvent relaxation plays a crucial role in the excited-state kinetics of polar molecules like donor-acceptor stilbenes. acs.orgkoreascience.kr

The reorientation of solvent molecules lowers the energy of the excited state, leading to a time-dependent shift in the emission spectrum to longer wavelengths (a dynamic Stokes shift). evidentscientific.comkoreascience.kr This dynamic process can be monitored using time-resolved fluorescence spectroscopy. acs.org

Computational Chemistry and Theoretical Modeling of 4,4 Dimethyl Trans Stilbene

Electronic Structure Calculations and Quantum Mechanical Approaches

Quantum mechanical methods are fundamental to understanding the behavior of 4,4'-dimethyl-trans-stilbene at the molecular level. These calculations provide detailed information on electron distribution, molecular orbital energies, and the nature of electronic transitions.

Ab initio and semiempirical methods serve as foundational tools for investigating the electronic properties of stilbene (B7821643) and its derivatives. Semiempirical methods, such as Parametric Method 3 (PM3), have been used to calculate excited-state geometries and relaxation energies for the parent compound, trans-stilbene (B89595). aps.org These methods combine theoretical principles with experimental parameters to provide computationally efficient results. aps.org For instance, studies on trans-stilbene using PM3 have successfully modeled its planar geometry and low rotational barrier, which are consistent with experimental observations. aps.org

Ab initio methods, like Complete Active Space Self-Consistent Field (CASSCF), offer a more rigorous, first-principles approach without empirical parameters. unige.ch CASSCF calculations are particularly crucial for describing the electronic structure of molecules with significant electron correlation, such as the 14 π-electron system in stilbene. unige.ch These calculations have been employed to determine vibrational frequencies and to analyze the potential energy curves for C-C torsional motions in trans-stilbene, providing a basis for modeling observed vibrational levels. unige.ch While specific studies on this compound are less common, the principles derived from trans-stilbene are directly applicable, with the methyl groups primarily introducing electronic and steric perturbations to the parent system.

Density Functional Theory (DFT) and its excited-state extension, Time-Dependent Density Functional Theory (TDDFT), are widely used to study the ground and excited states of stilbene derivatives due to their balance of accuracy and computational cost. nih.govresearchgate.net DFT methods, often using hybrid functionals like B3LYP, are effective for optimizing molecular geometries and calculating properties of the ground state. nih.govd-nb.info

| Property | trans-Isomer (1E) | trans-Isomer (1E') | cis-Isomer (1Z) |

|---|---|---|---|

| Relative Energy (kcal/mol) | 0.00 | 0.024 | 5.04 |

| Dipole Moment (Debye) | 10.36 | 10.38 | 10.15 |

| Calculated S0→S1 Transition (nm) | 451.2 | 451.8 | 443.3 |

For a highly accurate description of the photorelaxation pathways of substituted stilbenes, particularly in cases involving multiple electronic states and strong electron correlation, the Multi-State n-electron Valence State Second Order Perturbation Theory (MS-NEVPT2) is employed. mdpi.comnih.gov This high-level ab initio method builds upon a CASSCF reference wavefunction to incorporate dynamic electron correlation, which is essential for correctly ordering electronic states and describing their potential energy surfaces. aip.org

In the study of push-pull stilbene derivatives like 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS), MS-NEVPT2 has been instrumental in mapping the complex photorelaxation pathways following excitation. mdpi.comresearchgate.netresearchgate.net It allows for the precise calculation of the relative energies of various states (ground state S₀, excited singlet states S₁, S₂, and triplet states T₁, T₂) and the critical geometries, such as conical intersections and intersystem crossings, that mediate transitions between these states. nih.govresearchgate.net These calculations reveal the competing nonadiabatic decay pathways that determine the ultimate fate of the excited molecule, whether it be fluorescence, isomerization, or transition to a triplet state. mdpi.com

| Structure / Point | S₀ State Energy | S₁ State Energy | T₁ State Energy | T₂ State Energy |

|---|---|---|---|---|

| trans-FC (Franck-Condon) | 0.00 | 3.53 | 3.35 | 3.94 |

| cis-FC (Franck-Condon) | 0.67 | 4.10 | 2.51 | 4.01 |

| CI-S₁/S₀-twist-c | 2.49 | 2.49 | 2.02 | 3.30 |

| ISC-S₁/T₂-trans | 1.58 | 3.52 | 2.92 | 3.52 |

| ISC-S₀/T₁-twist | 1.44 | 3.13 | 1.44 | 2.88 |

Molecular Dynamics and Excited State Simulations

Molecular dynamics simulations provide a time-dependent view of the photochemical processes in this compound, tracking the motion of atoms as the molecule relaxes from an excited electronic state.

The photorelaxation of stilbene derivatives from the first excited singlet state (S₁) is largely governed by nonadiabatic transitions occurring at specific points on the potential energy landscape. mdpi.com Conical intersections (CIs) are points of degeneracy between two electronic states (typically S₁ and S₀) that act as efficient funnels for rapid, radiationless decay back to the ground state. nih.gov Intersystem crossings (ISCs) are points where the molecule can switch between states of different spin multiplicity (e.g., from a singlet state S₁ to a triplet state T₁), a process facilitated by spin-orbit coupling. mdpi.comrsc.org

Computational studies on substituted stilbenes have revealed intricate networks of CIs and ISCs that dictate the competition between different photochemical pathways, such as trans-to-cis isomerization and decay via triplet states. mdpi.comnih.gov For example, upon excitation, the molecule may evolve along a torsional coordinate toward a twisted S₁/S₀ conical intersection, leading to isomerization. mdpi.com Alternatively, it may encounter an S₁/T₂ or S₁/T₁ intersystem crossing, opening up triplet-mediated relaxation channels. mdpi.comnih.gov The exact location and accessibility of these points, which can be precisely calculated, determine the quantum yields of fluorescence and photoisomerization. mdpi.com

| Critical Point | Type | C=C Torsion Angle (αC=C) | Description |

|---|---|---|---|

| CI-S₁/S₀-twist-c | Conical Intersection | -109.14° | Funnel for S₁ decay to S₀ via C=C twisting. |

| CI-S₁/S₀-DHP | Conical Intersection | -18.97° | Leads to dihydrophenanthrene (DHP) formation. |

| ISC-S₁/T₂-trans | Intersystem Crossing | -177.37° | Entry point to the triplet manifold from the trans geometry. |

| ISC-S₁/T₁-cis | Intersystem Crossing | -36.99° | Mediates S₁ to T₁ transition from the cis geometry. |

The photoisomerization of stilbenes is fundamentally a process of torsional motion, primarily around the central ethylenic double bond and the single bonds connecting the phenyl rings to the ethylenic carbons. unige.chnih.gov Theoretical modeling is essential for mapping the potential energy surfaces (PES) along these torsional coordinates in both the ground (S₀) and excited (S₁) states. unige.ch

By calculating the energy of the molecule at various fixed torsional angles while optimizing all other geometric parameters, a detailed energy landscape can be constructed. unige.ch This landscape reveals the stable conformations (minima), transition states (saddle points), and the energy barriers between them. For instance, calculations on trans-stilbene show how the barrier to torsion around the central double bond is significantly lowered in the S₁ excited state compared to the S₀ ground state, which explains why photo-induced isomerization is facile. unige.ch

Recent advancements have introduced the concept of a "multi-state energy landscape," which integrates the ground- and excited-state potential energy surfaces into a unified, reduced-dimensionality reaction space. nih.govacs.orgresearchgate.net This approach provides a comprehensive visualization of the entire photoreaction process, including excitation, evolution on the excited-state surface, nonradiative transitions at conical intersections, and final relaxation on the ground-state surface to form products. nih.govacs.org Such models successfully explain established photoreaction processes like cis-trans isomerization and photocyclization for stilbene and its derivatives. nih.gov

Prediction and Elucidation of Structure-Property Relationships

The ability to predict how the structure of a molecule dictates its function is a cornerstone of modern chemistry. For this compound, computational approaches are key to understanding these structure-property relationships. arxiv.orgarizona.edu Theoretical studies can forecast a range of characteristics, from quantum transport properties to nonlinear optical responses, clarifying the often complex interplay of structural factors. arxiv.orgarizona.eduaip.org

Theoretical Insights into Optical and Electronic Properties

Theoretical calculations, particularly those using Time-Dependent Density Functional Theory (TD-DFT), provide profound insights into the optical and electronic nature of this compound. researchgate.netsciengine.com These methods allow for the simulation of absorption spectra and the assignment of electronic transitions.

The primary electronic transition responsible for the main absorption band in trans-stilbene and its derivatives is the π-π* transition. researchgate.net In this compound, the methyl groups (-CH₃) at the para positions act as electron-donating groups. This substitution influences the electronic structure and typically results in a shift of the absorption and emission wavelengths.

Computational studies on various stilbene derivatives help to systematically understand the effect of different substituent groups. For instance, studies on push-pull stilbenes, which have strong electron-donating and electron-accepting groups, demonstrate significant charge transfer upon excitation. longdom.orgresearchgate.netnih.gov While this compound is a more symmetrical system, the principles of how substituents modulate the electronic energy levels are transferable. The methyl groups, being weakly electron-donating, are expected to slightly lower the HOMO-LUMO energy gap compared to unsubstituted trans-stilbene.

A comparative look at different stilbene derivatives through computational analysis reveals clear structure-property relationships. The table below, derived from findings on related stilbene systems, illustrates how different substituents can be computationally modeled to predict their impact on electronic properties.

| Derivative Type | Substituent Effect | Predicted Impact on Electronic Properties |

| Donor-Acceptor (e.g., -N(CH₃)₂ / -NO₂) | Strong push-pull effect | Significant intramolecular charge transfer (ICT), large Stokes shift, high sensitivity to solvent polarity. nih.govntu.edu.sgresearchgate.net |

| Donor-Donor (e.g., -N(CH₃)₂ / -NH₂) | Push-push effect | Enhanced fluorescence, stabilization of the excited state. |

| Acceptor-Acceptor (e.g., -NO₂ / -CN) | Pull-pull effect | Lowered LUMO energy, potential for n-π* transitions. |

| Symmetrical (e.g., -CH₃ / -CH₃) | Weakly electron-donating | Slight red-shift in absorption/emission compared to unsubstituted stilbene, minimal ground-state dipole moment. |

This table is a generalized representation based on principles from computational studies of various stilbene derivatives.

Prediction of Excited State Dipole Moments and Charge Distribution

While this compound is a centrosymmetric molecule with a zero dipole moment in its ground state, its charge distribution can change significantly upon electronic excitation. Theoretical modeling is crucial for predicting the dipole moment and charge redistribution in the excited state.

Upon absorption of a photon and promotion to an excited state (like the S₁ state), a molecule undergoes a rearrangement of its electron density. For donor-acceptor substituted stilbenes, this can lead to a highly polarized intramolecular charge-transfer (ICT) state with a very large excited-state dipole moment. longdom.orgnih.govcore.ac.uk For example, trans-4-(N,N-dimethylamino)-4'-cyanostilbene (DCS) has a calculated ground-state dipole moment of around 7 Debye, which increases to approximately 22 Debye in the excited state. core.ac.uk

In the case of the symmetrically substituted this compound, the excited state is not expected to be as highly polar as in push-pull systems. However, computational studies can reveal subtle changes in charge distribution. Calculations would likely show a redistribution of charge from the methyl-substituted phenyl rings towards the central ethylenic bridge upon excitation. This redistribution is fundamental to its photophysical behavior, including its fluorescence properties and the pathways for non-radiative decay.

TD-DFT calculations are a common tool to model these properties. By optimizing the geometry of the molecule in its excited state, researchers can calculate the corresponding dipole moment and analyze the changes in atomic charges (e.g., using Mulliken population analysis) between the ground and excited states. longdom.org These calculations provide a quantitative picture of the charge redistribution.

The following table summarizes the typical findings from computational predictions on the dipole moments of different types of stilbene derivatives, placing this compound in context.

| Stilbene Derivative | Ground State Dipole Moment (μg) | Excited State Dipole Moment (μe) | Nature of Excited State |

| trans-Stilbene (unsubstituted) | ~0 D | ~0 D | Locally Excited (LE) |

| 4-Nitro-4'-aminostilbene (push-pull) | High | Very High | Intramolecular Charge Transfer (ICT) researchgate.net |

| This compound (symmetrical) | ~0 D | Low (non-zero in polar solvents) | Primarily LE with some charge redistribution |

Values are illustrative based on computational principles. The excited-state dipole moment of symmetrical molecules can become non-zero due to solvent effects or slight geometry distortions.

Advanced Materials Science Applications of 4,4 Dimethyl Trans Stilbene

Integration into Complex Material Architectures

The incorporation of 4,4'-dimethyl-trans-stilbene into larger material systems, such as metal-organic frameworks and polymer composites, allows for the engineering of materials with specific and enhanced properties.

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. acs.org The ability to tune the pore size and chemical environment of MOFs by carefully selecting the organic linkers is a key aspect of their design and application. rsc.orgvt.edu While derivatives of stilbene (B7821643), such as (E)-4,4'-stilbene dicarboxylic acid, have been extensively used to create a variety of MOF structures, the specific use of this compound as a co-monomer offers a strategy for fine-tuning pore architecture. rsc.org

The rigid and linear nature of the trans-stilbene (B89595) backbone provides a predictable building block for constructing ordered frameworks. The methyl groups at the 4 and 4' positions of the phenyl rings add steric bulk, which can be leveraged to control the spacing between linkers and, consequently, the dimensions of the pores within the MOF. This approach allows for the rational design of MOFs with specific pore sizes, which is critical for applications such as gas storage and separation, where the framework must selectively accommodate molecules of a certain size. For instance, in Pt–Ni frameworks, the size of the this compound co-monomer is utilized for tuning the pore architecture.

The functionalization of organic linkers is a common strategy to create MOFs with desired properties. vt.edu By integrating this compound alongside other functional linkers, it is possible to create multifunctional MOFs where the pore size is controlled by the stilbene derivative, and other properties, such as catalytic activity or selective adsorption, are introduced by the other co-monomers.

The incorporation of this compound into polymer matrices can significantly enhance the properties of the resulting composite materials. Its rigid molecular structure can improve the mechanical strength and thermal stability of polymers. The hydrophobic nature of the compound, due to the methyl groups, can also be exploited to develop materials with specific surface properties.

For example, the addition of this compound to fluorinated polyimides has been shown to improve both thermal stability and optical clarity, which are desirable characteristics for materials used in flexible displays. The stilbene derivative's rigidity helps to maintain the structural integrity of the polymer at elevated temperatures, while its compatibility with the polymer matrix ensures high transparency.

Furthermore, stilbene derivatives can act as fluorescent probes to monitor polymerization processes. nih.gov The changes in the fluorescence intensity and spectral characteristics of compounds like this compound can provide real-time information about the kinetics of polymerization, offering a valuable tool for process control and optimization. nih.gov

Applications in Optoelectronic and Photonic Devices

The photophysical properties of this compound, particularly its fluorescence and nonlinear optical characteristics, make it a promising candidate for use in a variety of optoelectronic and photonic devices.

Organic light-emitting diodes (OLEDs) are a major application area for stilbene derivatives. scispace.com These compounds, known for their blue photoluminescence, are often used as emitters or hosts in the emissive layer of OLEDs. scispace.com The increased torsional rigidity of this compound may help to reduce aggregation-induced quenching, a phenomenon that can lower the efficiency of OLEDs.

Research has shown that stilbene derivatives can be used to create highly efficient blue-emitting OLEDs. researchgate.net For instance, 4,4'-Bis[carbazolyl-(9)]-stilbene (BCS) has been used as a host material doped with carbazole (B46965) (Cz) to produce strong, pure blue light. researchgate.net In such devices, balancing charge injection is crucial, and materials like N,N'-diphenyl-N,N'-bis(3-methylphenyl)-1,1'-biphenyl-4,4'-diamine (TPD) and oxadiazole derivatives are used as hole and electron transport layers, respectively. researchgate.net

Furthermore, the principle of energy transfer can be utilized to generate other colors from a blue-emitting host. By doping a blue-emitting polyfluorene (PF) host with green or red-emitting dyes, such as 1-[4-(dimethylamino)phenyl]-6-phenylhexa-1,3,5,-triene (DMA-DPH) and 4-(dimethylamino)-4'-nitrostilbene (DANS) respectively, it is possible to create green and red flexible OLEDs. demokritos.gr This demonstrates the versatility of stilbene-based materials in achieving a full range of colors for display applications.

A related compound, 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS), has been extensively studied for its application as an emitting color tuner in OLEDs. nih.govresearchgate.net The fluorescence properties of DANS are highly sensitive to the polarity of its environment, which allows for the tuning of the emission color. nih.gov

Nonlinear optical (NLO) materials are essential for a range of applications in laser technology and optoelectronics, including ultrafast electro-optical switches and optical data storage. rsc.org One of the key NLO phenomena is second-harmonic generation (SHG), where a material converts two photons of a specific frequency into a single photon with double the frequency. rsc.org

Stilbene derivatives, particularly those with a "push-pull" structure featuring both electron-donating and electron-accepting groups, have been a focus of NLO research. nih.gov Compounds like 4-(dimethylamino)-4′-nitrostilbene (DANS) are prime examples of such chromophores and have been investigated for their potential as second-harmonic generators. nih.gov The non-centrosymmetric arrangement of these chromophores in a material is crucial for achieving NLO activity. rsc.org

The molecular hyperpolarizability (β), a measure of a molecule's NLO response, has been studied for various stilbene derivatives. acs.org Research has shown that organometallic stilbazolium cations can exhibit large SHG powder efficiencies. acs.org While this compound itself is centrosymmetric and thus not inherently SHG-active on a molecular level, its derivatives or its incorporation into non-centrosymmetric host materials can lead to NLO properties. The study of related stilbene compounds provides insights into the structure-property relationships that govern NLO activity, guiding the design of new materials based on the stilbene framework.

Development of Molecular Probes and Sensors

The fluorescent properties of stilbene derivatives make them suitable for use as molecular probes and sensors. nih.gov The sensitivity of their fluorescence emission to the local environment can be exploited to monitor various physical and chemical processes.

For instance, stilbene-like molecules have been used as fluorescent probes to monitor the kinetics of polymerization. nih.gov The changes in fluorescence intensity and the shifts in the emission spectrum can provide valuable information about the progress of the reaction. This is due to the changes in the microenvironment of the probe molecule as the polymerization proceeds, which affects its excited state properties.

Furthermore, the application of nonlinear optical microscopy (NLOM) techniques, which can utilize the response of endogenous or exogenous probe molecules, has become a powerful tool for studying biological systems. nih.gov While not a direct application of this compound, the principles demonstrated with other fluorescent probes highlight the potential for developing stilbene-based sensors for various applications, including monitoring cellular processes or detecting specific analytes. The ability to design stilbene derivatives with specific recognition moieties could lead to the development of highly selective and sensitive fluorescent sensors.

Fluorescent Probes for Environmental Contaminant Detection

The stilbene scaffold is a foundational component in the development of fluorescent sensors for monitoring environmental pollutants, owing to its responsive photophysical properties. nih.gov While research may utilize various stilbene derivatives, the core principles apply to the broader class of compounds, including this compound. These sensors are designed to detect hazardous substances like heavy metal ions and organic pollutants through mechanisms such as fluorescence quenching or enhancement upon binding.

The detection mechanism often relies on a process known as photo-induced electron transfer (PET). nih.govresearchgate.net Interaction between the stilbene-based sensor and the target analyte can alter the electronic structure of the fluorophore, leading to a measurable change in fluorescence intensity or wavelength. nih.govacs.org

Several stilbene derivatives have been successfully employed as environmental sensors:

Heavy Metal Detection : The commercially available compound 4,4′-diamino-2,2′-stilbenedisulfonic acid (DSD) has been identified as a selective fluorescent sensor for stannous (Sn²⁺) ions in aqueous solutions. nih.gov Its fluorescence is quenched upon binding with Sn²⁺, allowing for its detection. nih.gov In another application, stilbene intercalated into layered rare-earth hydroxide (B78521) tablets has been used to detect lead (Pb²⁺) and copper (Cu²⁺) ions. nih.govsemanticscholar.org The presence of these metal ions "turns off" the natural phosphorescence of the stilbene, and this change is correlated with the metal's concentration. nih.govsemanticscholar.org Similarly, 4,4'-Bis(5-methyl-2-benzoxazolyl)stilbene is utilized in sensors for the real-time monitoring of heavy metal ions.

Organic Pollutant Detection : A unique π-electron-rich stilbene derivative has been synthesized to act as a sensor for nitrobenzene (B124822), a hazardous organic compound, in both vapor and solution phases. researchgate.net The probe's fluorescence is effectively quenched upon interaction with nitrobenzene. researchgate.net Test strips fabricated with this sensor enable practical, contact-mode detection of nitrobenzene in real water samples. researchgate.net

Table 1: Stilbene-Based Probes for Environmental Contaminants

| Sensor Compound Type | Target Contaminant | Detection Principle | Source(s) |

|---|---|---|---|

| 4,4′-diamino-2,2′-stilbenedisulfonic acid (DSD) | Tin (Sn²⁺) | Fluorescence Quenching (Inhibition of PET) | nih.gov |

| Stilbene-intercalated layered hydroxide | Lead (Pb²⁺), Copper (Cu²⁺) | Phosphorescence "Turn-off" | nih.govsemanticscholar.org |

| 4,4'-Bis(5-methyl-2-benzoxazolyl)stilbene | Heavy Metal Ions, Organic Pollutants | Fluorescence Quenching or Enhancement |

Solvation Probes for Microenvironment Characterization

Stilbene derivatives are effective probes for characterizing microenvironments due to the sensitivity of their electronic absorption and fluorescence spectra to the polarity of their surroundings, a phenomenon known as solvatochromism. The photophysics of compounds like trans-4-(dimethylamino)-4'-cyanostilbene (DCS), a stilbene derivative, have been studied to demonstrate this capability. The absorption and steady-state emission spectra of DCS change systematically with solvent polarity, as would be expected for a molecule with a single, highly polar excited state.

This sensitivity allows these molecules to function as solvation probes. When introduced into a complex system, such as a polymer matrix or a biological membrane, the precise wavelength and intensity of the fluorescence emitted by the stilbene derivative can provide detailed information about the local polarity and structure of its immediate environment. Kerr-gate emission measurements have shown that the emission dynamics of stilbene derivatives down to the sub-picosecond timescale primarily reflect solvent relaxation. The spectral response functions measured with DCS correlate well with those of other established solvation probes, indicating that stilbene-based molecules are useful tools for probing solvation dynamics and characterizing microenvironments.

Probes for Spectral Discrimination of Protein Conformational States

Derivatives of trans-stilbene have been successfully engineered as fluorescent probes capable of distinguishing between different conformational states of proteins, a critical tool in studying protein misfolding diseases like amyloidosis. researchgate.netmdpi.com Research has focused on developing small molecules that bind to both the native (correctly folded) and misfolded protofibrillar forms of proteins such as transthyretin (TTR), but yield distinctly different fluorescent signals for each state. researchgate.net

A study involving a library of 22 synthesized trans-stilbenes identified two naphthyl-based derivatives, (E)-4-(2-(naphthalen-1-yl)vinyl)benzene-1,2-diol and (E)-4-(2-(naphthalen-2-yl)vinyl)benzene-1,2-diol, that bind to both native and protofibrillar TTR. researchgate.net Crucially, these probes display a dramatic shift in their emission maxima—greater than 100 nm—when bound to the different protein conformations. researchgate.netmdpi.com This large spectral discrimination is attributed to the probes' responsiveness to the polarity of their environment, providing evidence for the significantly different hydrophobic structures of the binding sites in native versus misfolded TTR. researchgate.net

Further research extended this work to analogues where the naphthyl group was replaced by larger aromatic systems like anthracene (B1667546) and pyrene. mdpi.com These new probes also became highly fluorescent upon binding to both TTR forms and were used to characterize other amyloid proteins, including insulin, lysozyme, and Aβ1-42 fibrils. mdpi.com The findings demonstrate that the trans-stilbene framework is a promising scaffold for creating fluorescent probes that can spectrally discriminate between protein conformations, aiding in research on protein folding and misfolding dynamics. researchgate.netmdpi.com

Table 2: Spectral Properties of trans-Stilbenoid Probes for Protein Conformation

| Probe Compound | Target Protein State | Dissociation Constant (Kd) | Emission Maxima (λem) | Key Finding | Source(s) |

|---|---|---|---|---|---|

| (E)-4-(2-(naphthalen-1-yl)vinyl)benzene-1,2-diol | Native TTR vs. Protofibrillar TTR | Nanomolar to micromolar range | >100 nm difference between states | Large spectral shift allows clear discrimination of TTR conformations. | researchgate.netmdpi.com |

| (E)-4-(2-(naphthalen-2-yl)vinyl)benzene-1,2-diol | Native TTR vs. Protofibrillar TTR | Nanomolar to micromolar range | >100 nm difference between states | Provides wide difference in emission maxima for conformational discrimination. | researchgate.netmdpi.com |

| Anthracenyl-stilbenoid analogue | Insulin, Lysozyme, Aβ1-42 Fibrils | 2.8 µM (for Lysozyme) | Not specified | Binds specifically to various amyloid fibrils with moderate affinity. | mdpi.comacs.org |

Applications in Industrial Materials and Chemistry

The unique chemical and photophysical properties of this compound and related stilbene derivatives make them valuable in various industrial and chemical applications.

Polymers and Advanced Materials : this compound is used in the manufacturing of polymers. Its incorporation can enhance the mechanical strength and thermal stability of the resulting polymeric materials. The hydrophobic nature of the compound contributes to the development of advanced materials with specific, tailored functionalities.

Fluorescent Whitening Agents : Stilbene derivatives are widely used commercially as fluorescent whitening agents, also known as optical brighteners. mdpi.com These compounds are added to textiles, paper, and household detergents. They function by absorbing ultraviolet light and re-emitting it as blue light, which counteracts any yellow cast in the material, making it appear whiter and brighter.

Green Chemistry and Sustainable Synthesis : Significant research has been dedicated to the environmentally friendly synthesis of this compound. A notable green chemistry route involves using MCM-22 zeolites as nanoreactors. researchgate.net This method allows for the synthesis of the compound at room temperature from para-xylene, avoiding the harsh conditions and organometallic catalysts required in many traditional syntheses. researchgate.net Furthermore, the bromination of stilbene is used as a model reaction in educational settings to teach the principles of green chemistry, comparing traditional methods with safer alternatives that use reagents like pyridinium (B92312) tribromide in ethanol. These greener procedures not only enhance laboratory safety but also provide a practical example of applying metrics like atom economy and E-factor to develop more environmentally benign chemical processes.

Biological and Biomedical Research Investigations of 4,4 Dimethyl Trans Stilbene

Exploration of Biological Activities and Therapeutic Potential

The synthetic stilbene (B7821643) derivative, 4,4'-Dimethyl-trans-stilbene, has been a subject of scientific inquiry aimed at elucidating its potential biological activities and therapeutic applications. Research has particularly focused on its anticancer and antioxidant properties, drawing comparisons to naturally occurring stilbenoids like resveratrol (B1683913).

Anticancer Properties and Mechanisms of Action

Studies have indicated that this compound possesses significant anticancer properties, acting through various mechanisms to inhibit cancer progression.

Research has demonstrated that this compound can inhibit the growth of various cancer cell lines and induce apoptosis, or programmed cell death. For instance, in vitro studies on human lung cancer cells have shown a dose-dependent reduction in cell viability following treatment with this compound. Similarly, its analog, 4,4'-dihydroxy-trans-stilbene (DHS), has been shown to potently inhibit the growth of Lewis Lung Carcinoma (LLC) cells. nih.gov DHS was found to impair cell cycle progression, leading to an accumulation of pre-G1 events that are indicative of apoptosis. nih.govnih.gov In human breast cancer cell lines, this compound has been reported to act as an estrogen receptor antagonist, which contributes to reduced cell proliferation and increased rates of apoptosis.

The anticancer effects of stilbene derivatives are often linked to their ability to modulate key proteins that regulate the cell cycle. The tumor suppressor protein p53, for example, can activate the transcription of the gene for the cyclin-dependent kinase inhibitor p21, which in turn can prevent the phosphorylation of the retinoblastoma protein (pRb). nih.gov This action helps to halt the cell cycle, preventing uncontrolled proliferation. nih.govnih.gov

While direct evidence for this compound's effect on these specific proteins is still emerging, studies on its close analog, 4,4'-dihydroxy-trans-stilbene (DHS), have shown a significant increase in p53 and p21 protein levels in treated breast cancer cells. oup.com This upregulation was accompanied by a strong inhibition of pRb phosphorylation, leading to cell cycle arrest. oup.com In human fibroblasts, DHS also led to an increase in p53 and p21 levels. gsartor.org These findings suggest that stilbenes with modifications at the 4 and 4' positions can influence this critical cell cycle regulatory pathway.

A crucial aspect of cancer progression is the ability of tumor cells to invade surrounding tissues and metastasize to distant organs, a process often facilitated by enzymes called matrix metalloproteinases (MMPs). semanticscholar.org Research suggests that stilbene compounds can interfere with these processes. The resveratrol analog 4,4'-dihydroxy-trans-stilbene (DHS) has been shown to cause a significant reduction in the activity of MMP-2 and MMP-9 in breast cancer cells. oup.com This inhibition of MMPs, coupled with a marked decrease in cell adhesion and migration, highlights the anti-invasive potential of this class of compounds. oup.com Other stilbene derivatives, such as pterostilbene (B91288) and piceatannol, have also been found to suppress MMP activity, further supporting the role of stilbenoids in combating metastasis. semanticscholar.orgnih.gov

The formation of new blood vessels, a process known as angiogenesis, is vital for tumor growth and survival. aacrjournals.org In vivo studies using murine models have provided evidence for the anti-angiogenic and tumor-reducing effects of stilbene derivatives. In a murine lung cancer model, treatment with the resveratrol analog 4,4'-dihydroxy-trans-stilbene (DHS) resulted in a significant inhibition of tumor volume, cell proliferation, and tumor angiogenesis. nih.gov A key finding was the significant reduction in liver metastatic lesions in mice treated with DHS. nih.gov Further research in a Lewis Lung Carcinoma mouse model confirmed that DHS can inhibit tumor growth and angiogenesis. nih.gov These findings are consistent with observations that other stilbenes, like resveratrol, can also suppress angiogenesis and the growth of gliomas in rats. aacrjournals.org

Antioxidant Properties of Stilbene Derivatives

Stilbene derivatives are recognized for their antioxidant properties, which are largely attributed to their chemical structure. researchgate.net These compounds can act as antioxidants by donating a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thereby preventing or slowing down the oxidation of other molecules. researchgate.net The antioxidant capacity of stilbenes is influenced by their specific molecular structure and functional groups. researchgate.net

While a broad range of stilbenoids have demonstrated antioxidant activity, the presence of hydroxyl groups is often considered important for this effect. nih.govnih.gov For instance, 4,4'-dihydroxy-trans-stilbene (DHS) has been noted for its antioxidant capabilities. gsartor.orgresearchgate.net The antioxidant effects of stilbene derivatives like resveratrol are thought to contribute to their beneficial effects in various health contexts, including cardiovascular health, by helping to maintain the bioavailability of nitric oxide in the vascular endothelium. nih.gov The investigation into the specific antioxidant profile of this compound is part of the broader effort to understand the structure-activity relationships within the stilbene family of compounds. researchgate.netspkx.net.cntbzmed.ac.ir

Effects on Specific Cellular Targets and Molecular Pathways

The biological activity of this compound is rooted in its ability to interact with specific cellular components and modulate key molecular signaling cascades.

Research indicates that this compound, similar to other stilbene compounds, can interact with specific receptors and enzymes, thereby influencing cellular behavior. Like the well-known stilbene resveratrol, it has been shown to interact with estrogen receptors (ER), which can affect cellular pathways related to apoptosis and proliferation. Furthermore, its biological effects, particularly its potential anticancer properties, are linked to its influence on key regulatory proteins involved in the cell cycle, such as p21 and p53. Studies on related stilbene analogs have shown potent inhibition of enzymes like tubulin polymerization and cytochrome P450. nih.govnih.gov For instance, the analog 2,4,3',5'-tetramethoxystilbene (TMS) is a potent selective inhibitor of recombinant human cytochrome P450 1B1 (CYP1B1). nih.gov

The effects of this compound are mediated through the modulation of various molecular pathways, including signal transduction and the regulation of gene expression. Stilbenes as a class of compounds are known to influence signaling pathways that regulate the expression of proinflammatory cytokines and reactive oxygen species (ROS). mdpi.com One of the key mechanisms involves the nuclear factor erythroid-derived 2 (Nrf2) pathway, which is crucial for regulating antioxidant genes. mdpi.com Stilbenes can activate Nrf2, leading to the expression of cytoprotective genes. mdpi.com

Studies have shown that treatment with stilbene analogs can lead to the upregulation of proteins like p21 and p53. For example, 4,4'-dihydroxy-trans-stilbene (DHS), a related compound, was found to significantly increase the protein levels of both p21 and p53 in MCF-7 breast cancer cells. oup.comnih.gov This modulation of cell cycle regulators is a critical aspect of its antiproliferative effects. nih.gov The ability of stilbenes to alter gene expression patterns through epigenetic modifications, such as DNA methylation and histone modification, is also an area of active investigation. frontiersin.org

Structure-Activity Relationship (SAR) Studies in Biological Systems

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its analogs influences their biological activities.

The two methyl groups on the phenyl rings of this compound significantly enhance its hydrophobicity compared to its hydroxylated counterparts like resveratrol. Hydrophobicity, or the tendency of a molecule to repel water, is a key determinant of how a compound interacts with biological membranes. nih.gov Increased hydrophobicity can facilitate partitioning into the lipid bilayer of cell membranes. nih.gov Strategies such as N-methylation or Cα-methylation in peptides have been shown to increase membrane permeability by connecting or expanding hydrophobic surface patches, which can lower the energy required for the molecule to move from an aqueous environment into the membrane. uq.edu.au While direct studies on the membrane permeability of this compound are limited, the increased hydrophobicity conferred by the methyl groups is a critical factor that is expected to influence its cellular uptake and distribution. uq.edu.au This enhanced hydrophobicity, however, can also lead to poor aqueous solubility, which may present challenges for bioavailability. rsc.org

Comparing this compound with its hydroxylated and methoxylated analogs highlights the critical role of substituent groups in determining biological activity.

Resveratrol (3,5,4'-trihydroxy-trans-stilbene) : This natural phytoalexin is extensively studied for its antioxidant, anti-inflammatory, and antiproliferative effects. The 4'-hydroxyl group is considered critical for some of its activities, such as the inhibition of DNA synthesis, a feature that is absent in methylated derivatives like this compound.

4,4'-Dihydroxy-trans-stilbene (DHS) : This analog, which substitutes the methyl groups with hydroxyl (-OH) groups, exhibits significantly different properties. It shows 10–20% higher antioxidant activity than resveratrol, attributed to its increased hydrogen-bonding capacity. DHS has demonstrated more potent antiproliferative and cytotoxic effects than resveratrol in various cancer cell lines, including breast cancer and leukemia. nih.govnih.govresearchgate.net For example, DHS was nine times more effective at inhibiting the clonogenic efficiency of fibroblasts than resveratrol. nih.gov The mechanism also differs; DHS primarily induces G1 phase cell cycle arrest and increases p21 and p53 protein levels, whereas resveratrol affects the G1/S transition. nih.gov